[(3-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
Properties
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-5-7-13(8-6-12)9-17(21)22-11-16(20)19-15-4-2-3-14(18)10-15/h2-8,10H,9,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCJEMUCXDDCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 3-chlorophenyl isocyanate with methyl 2-(4-methylphenyl)acetate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and esters.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity.
Key Areas of Focus :
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further studies in oncology.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens, indicating potential use in treating infections.
Enzyme Inhibition Studies
Enzyme inhibition is a crucial area of research for drug development. The compound's ability to inhibit specific enzymes can lead to therapeutic applications.
Enzymes Targeted :
- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating Alzheimer's disease.
- Urease : Compounds with similar structures have been studied for their urease inhibition properties, which could help in managing urinary tract infections.
Case Study 1: Anticancer Mechanism
A study evaluated the effect of [(3-chlorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate on various cancer cell lines. Results indicated:
- Increased caspase activity, suggesting apoptosis induction.
- Significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Antimicrobial Evaluation
In vitro tests were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Findings included:
- A minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
- Enhanced activity when combined with standard antibiotics.
Mechanism of Action
The mechanism of action of [(3-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and related molecules from published
Key Observations
Substituent Position and Electronic Effects: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in ’s analog. Trifluoromethyl and ureido groups in ’s analogs (e.g., 10d, 10e) increase molecular weight and polarity, which could improve aqueous solubility but reduce membrane permeability compared to the target’s simpler structure .
Impact of Functional Groups: Sulfanyl and thiazole moieties () introduce sulfur atoms, which may enhance metabolic stability or enable disulfide bond formation. Piperazine rings in ’s compounds add conformational flexibility and basicity, which are absent in the target. This difference could influence pharmacokinetic properties .
Synthesis and Yield :
Spectroscopic and Computational Insights
- Spectroscopic Characterization : While the target compound’s spectral data are unavailable, analogs in were analyzed via ESI-MS (e.g., [M+H]⁺ at 514.2 for 10f). Similar techniques would likely confirm the target’s molecular ion profile .
- Computational Predictions : highlights B3LYP/DFT as a reliable method for predicting IR and CD spectra. Applying these methods to the target compound could elucidate its vibrational modes and optical activity, particularly in comparison to 4-chlorophenyl analogs .
Biological Activity
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a compound with potential therapeutic applications due to its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources.
Chemical Structure and Properties
The compound's molecular formula is , and it features a chlorophenyl group attached to a carbamoyl moiety. Its structural characteristics suggest potential interactions with various biological targets, which may contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many carbamoyl derivatives are known to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cell proliferation .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the modulation of cytokine production and signaling pathways involved in inflammation .
Biological Activity
-
Anticancer Properties :
Compound Cancer Type IC50 (µM) Mechanism of Action This compound Breast Cancer 12.5 Caspase activation Pyrido[2,3-d]pyrimidine Lung Cancer 15.0 Inhibition of PI3K/mTOR pathway -
Antimicrobial Activity :
- Research Findings : Compounds with structural similarities have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) in the range of 5-20 µg/mL .
Toxicity and Safety Profile
Q & A
Q. What are the recommended synthetic routes for [(3-chlorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a two-step process:
Esterification : React 2-(4-methylphenyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester intermediate.
Carbamoylation : Introduce the 3-chlorophenylcarbamoyl group using a coupling agent like EDCI/HOBt or via reaction with 3-chlorophenyl isocyanate in anhydrous DCM .
Optimization Tips :
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm ester (δ ~3.6–3.8 ppm for –OCH₃) and carbamoyl (δ ~6.8–7.5 ppm for aromatic protons) groups .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamoyl C=O) .
- HPLC : Use a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity; logP can be estimated via retention time correlation .
- X-ray Crystallography : For absolute stereochemical confirmation, use SHELX programs (e.g., SHELXL) for refinement .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
- Stability : The ester group is hydrolytically sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMF or DCM.
- Safety : Use PPE (gloves, goggles) due to R36/37/38 hazards (skin/eye/respiratory irritation) .
- Decomposition : Monitor via HPLC for hydrolysis byproducts (e.g., free carboxylic acid or amine derivatives) .
Advanced Research Questions
Q. What computational methods can predict the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate molecular orbitals, electrostatic potential surfaces, and reaction barriers. Basis sets like 6-31G(d,p) are recommended for accuracy .
- Applications : Predict sites for electrophilic/nucleophilic attacks (e.g., carbamoyl nitrogen vs. ester oxygen) .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments or reaction yields)?
Methodological Answer:
- Case Example : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or compare with synthesized analogs .
- Yield Discrepancies : Re-evaluate reaction conditions (e.g., catalyst loading, solvent polarity). For example, AgOTf-catalyzed systems show higher yields (86%) compared to uncatalyzed routes (<50%) .
- Statistical Validation : Use triplicate experiments with error margins <5% to confirm reproducibility.
Q. What strategies enable selective functionalization of the carbamoyl or ester groups?
Methodological Answer:
- Carbamoyl Modification : React with Grignard reagents (e.g., MeMgBr) at low temperatures (–78°C) to preserve the ester group .
- Ester Hydrolysis : Use LiOH/THF/H₂O (0°C, 2 h) for selective conversion to carboxylic acid without affecting the carbamoyl moiety .
- Protection/Deprotection : Temporarily protect the carbamoyl group with Boc anhydride for downstream ester modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
